Phenol, 4-chloro-2-[[(1-methylpropyl)amino]phenylmethyl]-
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Overview
Description
Phenol, 4-chloro-2-[[(1-methylpropyl)amino]phenylmethyl]- is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound is notable for its unique structure, which includes a chlorine atom and an amino group attached to the phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-chloro-2-[[(1-methylpropyl)amino]phenylmethyl]- typically involves nucleophilic aromatic substitution reactions. These reactions are facilitated by the presence of electron-withdrawing groups such as chlorine, which activate the aromatic ring towards nucleophilic attack . The reaction conditions often include the use of strong bases and high temperatures to drive the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include halogenation of the aromatic ring followed by amination to introduce the amino group. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-chloro-2-[[(1-methylpropyl)amino]phenylmethyl]- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenols and related compounds.
Substitution: Halogenated and nitrated phenols.
Scientific Research Applications
Phenol, 4-chloro-2-[[(1-methylpropyl)amino]phenylmethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4-chloro-2-[[(1-methylpropyl)amino]phenylmethyl]- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amino group can participate in various biochemical reactions. The compound may inhibit or activate enzymes, alter cell membrane permeability, and interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-chloro-2-methyl-: Similar structure but lacks the amino group.
Phenol, 4-(1-methylpropyl)-: Similar structure but lacks the chlorine atom.
Phenol, 4-chloro-2-(1-methylpropyl)-: Similar structure but lacks the amino group.
Uniqueness
Phenol, 4-chloro-2-[[(1-methylpropyl)amino]phenylmethyl]- is unique due to the presence of both chlorine and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61785-49-7 |
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Molecular Formula |
C17H20ClNO |
Molecular Weight |
289.8 g/mol |
IUPAC Name |
2-[(butan-2-ylamino)-phenylmethyl]-4-chlorophenol |
InChI |
InChI=1S/C17H20ClNO/c1-3-12(2)19-17(13-7-5-4-6-8-13)15-11-14(18)9-10-16(15)20/h4-12,17,19-20H,3H2,1-2H3 |
InChI Key |
PYQWMQSQNAAARM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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